o-Phenylbenzyl acrylate
Overview
Description
o-Phenylbenzyl acrylate: is an organic compound with the chemical formula C16H14O2 . It is also known by its IUPAC name, (2-phenylphenyl)methyl prop-2-enoate . This compound is characterized by its aromatic structure, which includes a benzyl group attached to an acrylate moiety. The presence of both aromatic and acrylate functionalities makes it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Phenylbenzyl acrylate typically involves the esterification of o-phenylbenzyl alcohol with acrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: o-Phenylbenzyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in the production of specialty polymers.
Substitution Reactions: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution Reactions: Typically involve reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: o-Phenylbenzyl alcohol and acrylic acid.
Substitution Reactions: Substituted this compound derivatives.
Scientific Research Applications
o-Phenylbenzyl acrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of o-Phenylbenzyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate moiety in the compound is highly reactive and can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .
Comparison with Similar Compounds
- Phenyl acrylate
- Benzyl acrylate
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
Comparison: o-Phenylbenzyl acrylate is unique due to the presence of both phenyl and benzyl groups attached to the acrylate moiety. This dual aromatic functionality imparts distinct properties to the compound, such as enhanced thermal stability and mechanical strength, compared to other acrylates like methyl acrylate and ethyl acrylate . Additionally, the presence of the benzyl group allows for further functionalization through electrophilic aromatic substitution reactions, providing versatility in chemical synthesis .
Properties
IUPAC Name |
(2-phenylphenyl)methyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMSXGVLJHFQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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